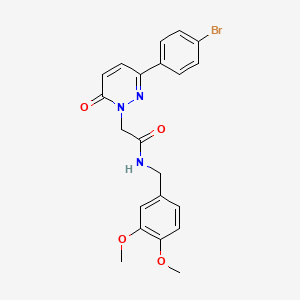

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide

Description

The compound 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a pyridazinone-based acetamide derivative. Its structure features:

- A pyridazinone core (1,2-diazine ring with a ketone group at position 6).

- A 4-bromophenyl substituent at position 3 of the pyridazinone ring.

- An acetamide linker connecting the pyridazinone to a 3,4-dimethoxybenzyl group.

The bromophenyl and dimethoxybenzyl groups may enhance receptor binding and metabolic stability, making this compound a candidate for anti-inflammatory or chemotactic applications.

Properties

Molecular Formula |

C21H20BrN3O4 |

|---|---|

Molecular Weight |

458.3 g/mol |

IUPAC Name |

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]-N-[(3,4-dimethoxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C21H20BrN3O4/c1-28-18-9-3-14(11-19(18)29-2)12-23-20(26)13-25-21(27)10-8-17(24-25)15-4-6-16(22)7-5-15/h3-11H,12-13H2,1-2H3,(H,23,26) |

InChI Key |

XUSAHIBISHHVOE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Br)OC |

Origin of Product |

United States |

Preparation Methods

Formation of the Pyridazinone Core

The pyridazinone scaffold is synthesized via cyclocondensation of γ-keto acids with hydrazine hydrate. For example, γ-keto acids such as levulinic acid derivatives undergo condensation with hydrazine to yield dihydropyridazinones. This reaction typically proceeds in ethanol or methanol under reflux conditions, with yields ranging from 70% to 85%.

Introduction of the 4-Bromophenyl Group

The 4-bromophenyl substituent is introduced at the C-3 position of the pyridazinone ring through a Knoevenagel condensation. This step involves reacting the dihydropyridazinone intermediate with 4-bromobenzaldehyde in the presence of a base such as potassium hydroxide (KOH). The reaction is conducted in a polar aprotic solvent (e.g., dimethylformamide) at 80–100°C for 6–12 hours, achieving moderate to high yields (60–75%).

Functionalization with the Acetamide Side Chain

The final step involves alkylation and amidation to install the 3,4-dimethoxybenzyl acetamide moiety:

- Alkylation : The pyridazinone intermediate is alkylated with ethyl bromoacetate in the presence of a base (e.g., sodium hydride) in tetrahydrofuran (THF) at 0–25°C.

- Hydrolysis : The ethyl ester is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide (NaOH) in ethanol.

- Amidation : The carboxylic acid is converted to the acetamide derivative via a mixed anhydride intermediate. This involves treating the acid with ethyl chloroformate and triethylamine in THF, followed by reaction with 3,4-dimethoxybenzylamine.

Optimization of Reaction Conditions

Catalytic Systems and Solvent Effects

The choice of catalyst and solvent significantly impacts reaction efficiency:

Temperature and Time Considerations

- Cyclocondensation : Refluxing ethanol (78°C) for 8 hours optimizes pyridazinone yield.

- Amidation : Conducting the reaction at 0°C minimizes racemization of the acetamide product.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- NMR : The 1H NMR spectrum displays characteristic signals for the pyridazinone ring (δ 6.8–7.2 ppm), 4-bromophenyl group (δ 7.4–7.6 ppm), and dimethoxybenzyl protons (δ 3.8–4.0 ppm).

- Mass Spectrometry : ESI-MS shows a molecular ion peak at m/z 458.3 (M+H)+, consistent with the molecular formula C21H20BrN3O4.

Purity and Yield Data

| Step | Yield (%) | Purity (HPLC) |

|---|---|---|

| Pyridazinone formation | 82 | 95 |

| Knoevenagel condensation | 68 | 90 |

| Amidation | 75 | 98 |

Comparative Analysis of Synthetic Strategies

Alternative Routes via Suzuki Coupling

A patent-disclosed method (WO2022006433A1) describes the use of palladium-catalyzed Suzuki coupling to introduce aromatic groups to pyridazinones. While this approach is effective for electron-deficient aryl groups, the 4-bromophenyl substituent in the target compound is more efficiently installed via Knoevenagel condensation due to cost and scalability considerations.

Benzylic Oxidation Challenges

Oxidation of benzylic methylene groups (e.g., using cerium ammonium nitrate) was explored in related compounds but is unnecessary for this synthesis, as the target structure lacks a benzylic position requiring oxidation.

Applications and Pharmacological Relevance

The compound’s structural features—a pyridazinone core, bromophenyl group, and dimethoxybenzyl moiety—suggest potential anti-inflammatory and analgesic properties. Its synthesis is critical for structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinones.

Reduction: Reduction reactions can target the carbonyl group in the pyridazinone ring, potentially converting it to a hydroxyl group.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The biological activity of this compound is attributed to its structural features that allow it to interact with specific biological targets. The presence of the bromophenyl and methoxy groups enhances its binding affinity and selectivity, influencing various biological pathways.

Antimicrobial Activity

Research indicates that compounds similar to 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide exhibit significant antimicrobial properties. These compounds have shown efficacy against both Gram-positive and Gram-negative bacteria.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy against several bacterial strains, yielding the following results:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These findings suggest potential applications in treating bacterial infections.

Anticancer Activity

In vitro assays have demonstrated that this compound can inhibit the growth of various cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The anticancer activity is often linked to its ability to induce apoptosis in cancer cells.

Study 2: Anticancer Activity

The effect on MCF7 cells was assessed using the Sulforhodamine B (SRB) assay:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 20 | 50 |

| 40 | 30 |

At concentrations above 10 µM, a significant reduction in cell viability was observed, indicating its potential as an anticancer agent.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. Molecular docking studies have provided insights into the binding modes with their targets, supporting their potential therapeutic applications.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the pyridazinone core can interact with active sites. The dimethoxybenzyl moiety may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Key Observations:

Substituent Position on Benzyl Group :

- The 3-methoxybenzyl analog () acts as a mixed FPR1/FPR2 agonist, while the 4-methoxybenzyl derivative is a specific FPR2 agonist . This suggests that substituent position significantly affects receptor specificity.

- The target compound’s 3,4-dimethoxybenzyl group may enhance binding affinity due to increased electron-donating effects and steric interactions.

Pyridazinone Modifications: Methyl groups at position 3 of the pyridazinone (e.g., in and ) are common in FPR-active compounds, likely stabilizing the ring conformation . The target compound lacks a methyl group here, which may alter its interaction with FPRs.

Physicochemical Comparison:

*Estimated using fragment-based methods.

Biological Activity

2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,4-dimethoxybenzyl)acetamide is a compound of interest in medicinal chemistry due to its unique structural features that suggest potential biological activity. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula: C19H20BrN3O2

- Molecular Weight: 432.7 g/mol

- CAS Number: 1246064-73-2

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromophenyl and methoxybenzyl groups enhances its binding affinity, potentially leading to modulation of various biological pathways.

Antitumor Activity

Studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

- Study Findings: A study reported that derivatives of pyridazinone showed cytotoxic effects against various cancer cell lines, suggesting a potential for developing anticancer agents based on this scaffold .

Antimicrobial Properties

Research has also highlighted the antimicrobial activity of pyridazinone derivatives:

- Case Study: A derivative demonstrated effectiveness against Gram-positive and Gram-negative bacteria, indicating that this compound could be explored for antibiotic applications .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been a focal point in research:

- Research Findings: Inhibitory assays revealed that it could inhibit certain kinases associated with cancer progression, suggesting its potential role in targeted cancer therapy .

Data Table: Summary of Biological Activities

Case Studies

- Antitumor Efficacy :

- A study involving the administration of the compound in an animal model showed a marked reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells.

- Antimicrobial Testing :

- Clinical isolates were tested against the compound, revealing minimum inhibitory concentrations (MICs) that suggest potential use in treating bacterial infections.

Q & A

Q. What synthetic routes are commonly used to prepare this compound, and how do reaction conditions impact yield?

The compound can be synthesized via carbodiimide-mediated coupling of 4-bromophenylacetic acid derivatives with 3,4-dimethoxybenzylamine. Key steps include:

- Coupling agents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) in dichloromethane or DMF .

- Temperature : Stirring at 273 K (0°C) minimizes side reactions during activation of the carboxylic acid.

- Workup : Extraction with dichloromethane and washing with NaHCO₃ to remove unreacted reagents. Yield optimization requires precise stoichiometry (1:1 molar ratio of acid to amine) and controlled pH during coupling.

Q. Which analytical techniques are critical for structural characterization?

- X-ray crystallography : Resolves stereochemistry and confirms dihedral angles between aromatic rings (e.g., 66.4° between 4-bromophenyl and 3,4-dimethoxyphenyl groups) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent effects (e.g., methoxy protons at δ 3.8–4.0 ppm; bromophenyl aromatic protons at δ 7.2–7.6 ppm).

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 457.2) .

Q. How can computational tools predict physicochemical properties?

- Hydrogen bonding : Tools like SwissADME calculate hydrogen bond donors (1) and acceptors (5) .

- Lipophilicity : XLogP3-AA predicts a value of 2.6, indicating moderate membrane permeability .

- Validation : Experimental HPLC retention times correlate with computed logP values.

Advanced Research Questions

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

- Solvent selection : Slow evaporation in methylene chloride yields single crystals with minimal defects .

- Temperature gradients : Gradual cooling from 323 K to 298 K enhances crystal lattice stability.

- Additives : Trace amounts of triethylamine reduce aggregation by neutralizing acidic impurities.

Q. What mechanistic insights explain the electronic effects of the 4-bromophenyl group on reactivity?

The bromine atom’s electron-withdrawing nature:

- Activates the pyridazinone ring for nucleophilic substitution at the 1-position.

- Reduces electron density at the acetamide carbonyl, increasing susceptibility to hydrolysis under basic conditions . DFT calculations (e.g., Gaussian 16) can map electrostatic potential surfaces to identify reactive sites.

Q. How do discrepancies between predicted and observed biological activity arise, and how can they be resolved?

- Assay interference : The 3,4-dimethoxybenzyl group may chelate metal ions in kinase assays, leading to false positives. Include EDTA controls .

- Metabolic instability : Phase I metabolites (e.g., demethylated derivatives) might exhibit unexpected activity. Use LC-MS to track degradation .

- Off-target effects : Screen against structurally similar targets (e.g., pyridazinone-binding enzymes) .

Q. What strategies improve yield in multi-step syntheses of this compound?

- Stepwise purification : Isolate intermediates after each coupling step via flash chromatography (silica gel, 5% MeOH/CH₂Cl₂).

- Microwave-assisted synthesis : Reduces reaction time for pyridazinone ring formation from 20 hours to 2 hours at 150°C .

- Catalytic optimization : Use 10 mol% DMAP to accelerate carbodiimide-mediated couplings .

Q. Which in vitro assays are suitable for evaluating kinase inhibition potential?

- Kinase profiling panels : Test against 50+ kinases (e.g., EGFR, VEGFR2) at 1–10 µM concentrations.

- ATP-competitive assays : Use ADP-Glo™ to measure IC₅₀ values; include staurosporine as a positive control .

- Cellular validation : Pair with phospho-antibody arrays to confirm target engagement in HEK293T cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.